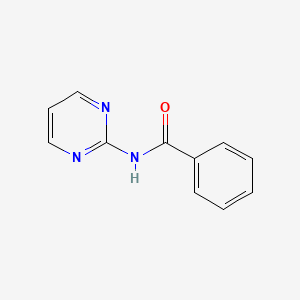

benzamide, N-2-pyrimidinyl-

CAS No.: 13053-89-9

Cat. No.: VC17329776

Molecular Formula: C11H9N3O

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13053-89-9 |

|---|---|

| Molecular Formula | C11H9N3O |

| Molecular Weight | 199.21 g/mol |

| IUPAC Name | N-pyrimidin-2-ylbenzamide |

| Standard InChI | InChI=1S/C11H9N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h1-8H,(H,12,13,14,15) |

| Standard InChI Key | QBRCMHSAOZCHQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Benzamide, N-2-pyrimidinyl- features a benzamide backbone (C₆H₅CONH₂) with a pyrimidin-2-yl group replacing the amide hydrogen. The IUPAC name for this compound is N-(pyrimidin-2-yl)benzamide, and its molecular formula is C₁₁H₁₀N₃O, corresponding to a molecular weight of 211.22 g/mol. The pyrimidine ring introduces nitrogen atoms at positions 1 and 3, enhancing the molecule's capacity for hydrogen bonding and π-π interactions, which are critical for binding to biological targets .

Synthetic Routes

The synthesis of benzamide, N-2-pyrimidinyl- typically follows a nucleophilic acyl substitution reaction. A representative method involves:

-

Reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base such as triethylamine.

-

Solvent selection: Dichloromethane or tetrahydrofuran (THF) is commonly used to facilitate the reaction at room temperature.

-

Purification: The crude product is purified via recrystallization or column chromatography to achieve high purity.

This method mirrors protocols used for analogous compounds, such as 2,4-dichloro-N-(2-pyrimidinyl)benzamide, where the pyrimidine amine reacts with acyl chlorides under mild conditions. Industrial-scale production would optimize these steps for yield and cost-efficiency, potentially employing continuous flow reactors.

Physicochemical Properties

Key Characteristics

| Property | Value |

|---|---|

| CAS Number | 13053-89-9 |

| Molecular Formula | C₁₁H₁₀N₃O |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | N-(pyrimidin-2-yl)benzamide |

| Solubility | Limited data; likely soluble in polar aprotic solvents (e.g., DMSO) |

Biological Activities and Mechanisms

Enzymatic Inhibition

Structurally related N-(2-pyrimidinylamino) benzamides demonstrate potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell proliferation and differentiation . For example, compound 6a from this class exhibited inhibitory activity surpassing the FDA-approved drug vismodegib, with an IC₅₀ of <1 μM in preclinical models . While direct evidence for benzamide, N-2-pyrimidinyl- is lacking, its structural similarity suggests potential interaction with Smoothened (SMO), a key Hh pathway component .

Ion Channel Modulation

N-Pyrimidinyl benzamides have also been explored as potassium channel openers. Compound 51 (N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide) selectively activates KCNQ2/Q3 channels, which are implicated in neuronal excitability and pain signaling . At an EC₅₀ of 0.38 μM, such derivatives show promise in treating epilepsy and neuropathic pain, though toxicity concerns have halted clinical progression . The unsubstituted benzamide, N-2-pyrimidinyl- may exhibit similar pharmacodynamic profiles, warranting further electrophysiological studies.

Challenges and Future Directions

Despite its potential, benzamide, N-2-pyrimidinyl- remains understudied. Key research priorities include:

-

Comprehensive Pharmacokinetic Profiling: Assessing oral bioavailability, metabolic stability, and plasma half-life in preclinical models.

-

Toxicity Screening: Addressing liabilities observed in related compounds, such as hepatotoxicity and off-target effects .

-

Structural Optimization: Introducing substituents (e.g., halogens, methyl groups) to enhance potency and selectivity, guided by structure-activity relationship (SAR) studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume